molecular formula C13H9F3O2S B1303996 Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate CAS No. 237385-98-7

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B1303996
CAS No.: 237385-98-7
M. Wt: 286.27 g/mol
InChI Key: RDMSDMSSVFMCKQ-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a fluorinated thiophene carboxylate. This compound is notable for its distinctive chemical structure, which includes a trifluoromethyl group attached to a thiophene ring.

Scientific Research Applications

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:

    Organic Synthesis: It serves as a valuable building block for synthesizing more complex molecules.

    Material Science: Used as a precursor for synthesizing polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Sodium methoxide, methanol, reflux conditions.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Methyl 4-phenylthiophene-2-carboxylate: Lacks the trifluoromethyl group, resulting in different solubility and reactivity.

    Methyl 5-(trifluoromethyl)thiophene-2-carboxylate: Lacks the phenyl group, affecting its overall chemical properties and applications.

This compound’s distinctive structure and versatile reactivity make it a valuable asset in both academic research and industrial applications.

Properties

IUPAC Name

methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMSDMSSVFMCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381796
Record name methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237385-98-7
Record name methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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